molecular formula C6H14O12P2 B154902 alpha-D-Glucose 1,6-bisphosphate CAS No. 10139-18-1

alpha-D-Glucose 1,6-bisphosphate

Cat. No.: B154902
CAS No.: 10139-18-1
M. Wt: 340.12 g/mol
InChI Key: RWHOZGRAXYWRNX-UHFFFAOYSA-N
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Description

Alpha-D-Glucose 1,6-bisphosphate (αG16BP) is a critical regulatory metabolite in carbohydrate metabolism. It serves as an allosteric activator of phosphofructokinase, a key enzyme in glycolysis, thereby modulating glycolytic flux . αG16BP is synthesized via phosphoglucomutase activity and is implicated in maintaining metabolic homeostasis by cross-regulating pathways such as amino acid and lipid metabolism . Its molecular weight is 340.115 g/mol, and it is structurally characterized by phosphate groups at the 1- and 6-positions of the glucose ring .

Properties

IUPAC Name

[3,4,5-trihydroxy-6-(phosphonooxymethyl)oxan-2-yl] dihydrogen phosphate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O12P2/c7-3-2(1-16-19(10,11)12)17-6(5(9)4(3)8)18-20(13,14)15/h2-9H,1H2,(H2,10,11,12)(H2,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWHOZGRAXYWRNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OP(=O)(O)O)O)O)O)OP(=O)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O12P2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60864226
Record name 1,6-Di-O-phosphonohexopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60864226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10139-18-1
Record name .alpha.-D-Glucopyranose, 1,6-bis(dihydrogen phosphate)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Preparation Methods

Enzyme Sources and Recombinant Production

Phosphoglucomutases (PGMs) are the primary enzymes responsible for Glc-1,6-BP synthesis. These enzymes catalyze the reversible interconversion of glucose-1-phosphate (Glc-1-P) and glucose-6-phosphate (Glc-6-P) through a bisphosphate intermediate (Glc-1,6-BP). Key enzyme variants include:

  • PGM1 : The most extensively studied isoform in humans, critical for glycogen metabolism.

  • PGM5 : A structurally characterized isoform in bacteria such as Synechocystis sp. PCC 6803, sharing functional homology with PGM1.

Recombinant Production Protocol :

  • Cloning : PGMs are cloned into expression vectors (e.g., pET-28a) with an N-terminal His6-tag for purification.

  • Expression : Transformed E. coli cells are cultured in LB medium and induced with 0.5 mM IPTG at 16°C for 20 hours.

  • Purification :

    • Cell lysis via high-pressure homogenization.

    • Nickel-affinity chromatography using Ni-Sepharose resin.

    • Elution with 250 mM imidazole buffer.

    • Final purification via size-exclusion chromatography (Superdex 200 Increase).

ParameterDetails
Expression HostE. coli BL21(DE3)
Induction Temperature16°C
Purification Yield15–20 mg/L culture

Reaction Mechanism and Optimization

The enzymatic synthesis of Glc-1,6-BP occurs via a two-step phosphoryl transfer:

  • Phosphorylation : PGM’s active-site serine donates a phosphate to Glc-1-P, forming Glc-1,6-BP.

  • Isomerization : The bisphosphate intermediate reorients, transferring the second phosphate to regenerate the phosphoenzyme.

Optimized Reaction Conditions :

  • Substrate : 10 mM Glc-1-P or Glc-6-P.

  • Cofactors : 10 mM MgCl₂ (essential for structural stability).

  • Buffer : 50 mM HEPES (pH 7.4).

  • Temperature : 26°C (balances enzyme activity and stability).

ConditionOptimal Value
pH7.4
Mg²⁺ Concentration10 mM
Reaction Time60 minutes

Product Isolation and Validation

Glc-1,6-BP is isolated via:

  • Ultrafiltration : Using 10 kDa MWCO membranes to separate the enzyme from the product.

  • Chromatography : Anion-exchange chromatography (Q-Sepharose) with a NaCl gradient (0–500 mM).

  • Validation :

    • Mass Spectrometry : Confirms molecular weight (340.12 g/mol).

    • Enzymatic Assays : Coupled with glucose-6-phosphate dehydrogenase (G6PDH) to measure product concentration.

Structural and Functional Insights from Crystallography

Enzyme-Substrate Complex Studies

X-ray crystallography of PGM5 soaked with Glc-1,6-BP revealed key interactions:

  • Binding Pocket : The bisphosphate moiety coordinates with Mg²⁺ and conserved arginine residues (Arg 100 and Arg 220).

  • Conformational Changes : Substrate binding induces a 15° rotation in the enzyme’s N-terminal domain, facilitating phosphoryl transfer.

Crystallization Conditions :

  • Precipitant : 1.0 M sodium malonate (pH 6.0).

  • Temperature : 20°C.

  • Cryoprotectant : 20% glycerol.

Comparative Analysis of Enzymatic vs. Chemical Synthesis

While enzymatic methods dominate, early chemical synthesis attempts faced challenges:

MethodAdvantagesLimitations
Enzymatic SynthesisHigh specificity, mild conditionsRequires purified enzymes
Chemical SynthesisScalabilityLow yield due to complex stereochemistry

Key Chemical Synthesis Challenges :

  • Phosphorylation Control : Selective addition of phosphate groups at C1 and C6 positions without side reactions.

  • Stereochemical Purity : Ensuring α-anomer configuration at C1, critical for biological activity.

Industrial and Research Applications

Large-Scale Production

Industrial protocols utilize immobilized PGM1 on chitosan beads, achieving:

  • Productivity : 120 µmol Glc-1,6-BP/g enzyme/hour.

  • Operational Stability : 80% activity retention after 10 cycles.

Research Reagent Preparation

Glc-1,6-BP is commercially prepared for assays (e.g., Cayman Chemical #16464) using:

  • Quality Control : ≥95% purity via HPLC.

  • Storage : Lyophilized at -20°C in amber vials to prevent hydrolysis .

Scientific Research Applications

Metabolic Regulation

Glc-1,6-BP serves as a key regulator in several metabolic pathways:

  • Glycogen Metabolism : It acts as an essential activator of phosphoglucomutase (PGM), which catalyzes the interconversion of glucose-1-phosphate and glucose-6-phosphate. This reaction is pivotal for glycogen synthesis and degradation, thus influencing energy storage and mobilization in organisms .
  • Glycolysis : Glc-1,6-BP is involved in glycolytic pathways where it contributes to the regulation of energy production. Its presence enhances the activity of enzymes like phosphofructokinase, thereby facilitating glucose breakdown for ATP production .
  • Amino Sugar Formation : It plays a role in the biosynthesis of amino sugars, which are critical for glycoprotein and glycolipid synthesis .

Enzymatic Functions

Glc-1,6-BP is integral to various enzymatic reactions:

  • Phosphoglucomutase Activity : This enzyme catalyzes the reversible conversion of glucose-1-phosphate to glucose-6-phosphate via Glc-1,6-BP as an intermediate. This process is essential for carbohydrate metabolism and energy homeostasis .
  • Bacterial Enzyme Activity : Recent studies have identified Glc-1,6-BP synthases in bacteria such as Synechocystis sp. PCC 6803 and Bacteroides salyersiae, indicating its evolutionary conservation and functional importance across different life forms .

Potential Therapeutic Uses

Research indicates that manipulating Glc-1,6-BP levels could have therapeutic implications:

  • Diabetes Management : Given its role in glucose metabolism, Glc-1,6-BP may be targeted to enhance insulin sensitivity and improve glycemic control in diabetic patients .
  • Cancer Research : Alterations in glucose metabolism are a hallmark of cancer cells. By understanding how Glc-1,6-BP influences metabolic pathways, researchers may develop strategies to target cancer cell metabolism selectively .

Case Studies and Research Findings

Several studies have highlighted the applications of Glc-1,6-BP:

StudyFindings
PubMed Study on αPHMIdentified Glc-1,6-BP as a crucial activator for α-d-phosphohexomutases (αPHMs), linking it to primary metabolic processes across various organisms .
DrugBank AnalysisDiscussed Glc-1,6-BP's role in metabolic pathways and its potential as a therapeutic target in metabolic disorders .
Sigma-Aldrich ResearchExplored its application as a standard in mass spectrometry for analyzing glycan structures, showcasing its utility in biochemical research .

Comparison with Similar Compounds

Structural and Functional Differences

Fructose 1,6-Bisphosphate (F16BP)
  • Structure: F16BP is a fructose derivative with phosphate groups at the 1- and 6-positions. Unlike αG16BP, it is a β-anomer and serves as a substrate rather than a regulator.
  • Role in Metabolism : F16BP is a central intermediate in glycolysis, directly involved in the cleavage step catalyzed by aldolase to produce triose phosphates .
  • Molecular Weight : 338.988 g/mol .
  • Research Findings :
    • In diabetic kidney disease (DKD), both αG16BP and F16BP are dysregulated, with F16BP acting as a marker of glycolytic activity .
    • F16BP is commercially available and used in enzymatic assays, whereas αG16BP is less commonly utilized due to challenges in synthesis and stability .
Beta-D-Glucose 1,6-Bisphosphate (βG16BP)
  • Structure: βG16BP is an isomer of αG16BP, differing in the anomeric configuration (β-form).
  • Research Findings :
    • βG16BP is less effective than αG16BP as a phosphorylating agent in vitro, producing complex kinetic behavior .
    • Its unique binding properties highlight divergent regulatory roles compared to αG16BP, despite structural similarity .
Glucose 6-Phosphate (G6P) and Glucose 1-Phosphate (G1P)
  • Structure: G6P and G1P are monophosphate derivatives of glucose.
  • Role in Metabolism :
    • G6P is a hub metabolite in glycolysis, gluconeogenesis, and the pentose phosphate pathway.
    • G1P is primarily involved in glycogen metabolism.
  • Research Findings : In drought stress models, αG16BP and G6P are coordinately regulated to adjust carbon partitioning, underscoring αG16BP’s specialized role in fine-tuning metabolic responses .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Key Metabolic Role Research Insights
α-D-Glucose 1,6-bisphosphate C₆H₁₄O₁₂P₂ 340.115 Allosteric activator of phosphofructokinase Decreased in α-Gal A mRNA-treated mice ; linked to DKD
Fructose 1,6-bisphosphate C₆H₁₄O₁₂P₂ 338.988 Glycolytic intermediate (aldolase substrate) Marker of glycolytic shifts in disease
β-D-Glucose 1,6-bisphosphate C₆H₁₄O₁₂P₂ ~340 (estimated) Pharmacological chaperone Stabilizes phosphomannomutase 2 variants
Glucose 6-phosphate C₆H₁₃O₉P 260.136 Central glycolytic metabolite Drought stress adaptation

Enzymatic and Pharmacological Insights

  • αG16BP vs. F16BP : While both are bisphosphorylated sugars, αG16BP regulates glycolysis via phosphofructokinase activation, whereas F16BP is catabolized to generate ATP. In Fabry disease models, αG16BP depletion correlates with restored lipid metabolism, whereas F16BP levels reflect glycolytic activity .
  • αG16BP vs. βG16BP: The β-anomer’s role as a competitive inhibitor contrasts with αG16BP’s activator function, illustrating how stereochemistry dictates biological activity .

Q & A

Q. What is the biochemical role of α-D-Glucose 1,6-bisphosphate in carbohydrate metabolism?

α-D-Glucose 1,6-bisphosphate (Glc-1,6-P₂) serves as a critical cofactor for enzymes such as phosphopentomutase and phosphoglucomutase. These enzymes facilitate isomerization reactions in carbohydrate metabolism, including the interconversion of glucose-1-phosphate (Glc-1-P) and glucose-6-phosphate (Glc-6-P) in glycogen metabolism . For example, Glc-1,6-P₂ binds to the active site of phosphoglucomutase, enabling the transfer of phosphate groups during catalytic cycles . Its role extends to bacterial phosphopentomutase, where it stabilizes reaction intermediates in the pentose phosphate pathway .

Q. How is α-D-Glucose 1,6-bisphosphate detected and quantified in enzymatic assays?

Detection typically involves coupled enzyme assays using spectrophotometric methods. For instance, phosphoglucomutase activity can be monitored by coupling the reaction to NADH/NADPH-dependent dehydrogenase systems, where Glc-1,6-P₂ is required for catalytic turnover . Alternatively, HPLC-based separation with UV or mass spectrometry detection is used for direct quantification in metabolomic studies . Sample preparation must include stabilization with glycerol (30%) and storage at –20°C to prevent degradation .

Advanced Research Questions

Q. How do contradictory findings arise regarding α-D-Glucose 1,6-bisphosphate's regulatory effects in enzyme kinetics?

Discrepancies often stem from experimental variables such as pH, ionic strength, and enzyme isoforms. For example, while Glc-1,6-P₂ is a known cofactor for phosphoglucomutase, studies on phosphoglucose isomerase (PGI) show no activation by fructose-1,6-bisphosphate analogs, suggesting isoform-specific regulatory mechanisms . Additionally, competitive inhibition by vanadate-Glc-1-P complexes (e.g., V-6-Glc-1-P) can mask Glc-1,6-P₂'s effects in kinetic assays unless carefully controlled .

Q. What experimental strategies mitigate α-D-Glucose 1,6-bisphosphate instability in metabolic flux studies?

Key strategies include:

  • Immediate flash-freezing of samples post-extraction to halt enzymatic degradation.
  • Use of stabilizing agents (e.g., 30% glycerol) during reconstitution to maintain structural integrity .
  • Integration with dynamic flux models that account for rapid turnover rates. For example, isotope dilution mass spectrometry (IDMS) tracks labeled Glc-1,6-P₂ in real-time to map glycolytic/gluconeogenic flux .

Q. How does α-D-Glucose 1,6-bisphosphate influence metabolic reprogramming in disease models like Fabry disease?

In Fabry disease models, Glc-1,6-P₂ levels decrease significantly upon α-Gal A mRNA therapy, reflecting restored glycolytic homeostasis. This is quantified via untargeted metabolomics (LC-MS/MS) to profile shifts in glycolysis/gluconeogenesis intermediates . Parallel transcriptomic analysis of ALDOA and FBP1 (enzymes linked to fructose-1,6-bisphosphate) reveals inverse correlations with cancer prognosis, suggesting conserved regulatory roles in metabolic diseases .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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